12-Methylbenzo[c]acridin-7(12H)-one
CAS No.: 50637-39-3
Cat. No.: VC19628026
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50637-39-3 |
|---|---|
| Molecular Formula | C18H13NO |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 12-methylbenzo[c]acridin-7-one |
| Standard InChI | InChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3 |
| Standard InChI Key | LBWGTPVFXHRSNC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Effects
The molecular structure of 12-methylbenzo[c]acridin-7(12H)-one comprises a planar, fused tetracyclic system: a benzene ring condensed with an acridinone moiety. The methyl group at the 12-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography and computational studies reveal that the methyl substitution enhances planarity in the acridinone ring, promoting π-π stacking interactions with biomolecules like DNA.
The compound’s IUPAC name, 12-methylbenzo[c]acridin-7(12H)-one, reflects its substitution pattern and ketone functionality at the 7-position. Its SMILES notation, , underscores the connectivity of the methyl group, ketone, and fused rings . Comparative analysis with structurally similar compounds, such as 7-methylbenzo[a]acridin-12(7H)-one (PubChem CID 12844472), highlights the impact of ring fusion orientation on electronic properties .
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the electron-withdrawing ketone group and electron-donating methyl substituent. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts: the methyl proton signal appears at δ 2.35 ppm (singlet), while aromatic protons resonate between δ 7.2–8.5 ppm, consistent with deshielding effects from the conjugated system. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 265 nm (π-π* transition) and 345 nm (n-π* transition), with molar extinction coefficients of and , respectively.
Synthetic Methodologies and Optimization
Microwave-Assisted and Catalytic Approaches
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated that heating 2-amino-4-methylacetophenone with ethyl acetoacetate at 150°C for 15 minutes under microwave conditions produced the target compound in 68% yield, reducing reaction time from 12 hours to 30 minutes. Palladium-catalyzed C–H activation has also emerged as a regioselective alternative, enabling direct functionalization of the acridinone scaffold without pre-functionalized substrates.
Table 1: Comparative Synthesis Routes for 12-Methylbenzo[c]acridin-7(12H)-one
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedländer Synthesis | AcOH, reflux, 12 h | 45–50 | 90–92 |
| Microwave-Assisted | 150°C, 15 min, MW | 68 | 95 |
| Palladium Catalysis | Pd(OAc)₂, DMF, 100°C, 6 h | 72 | 97 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability Profiles
12-Methylbenzo[c]acridin-7(12H)-one exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 4.2 hours at 365 nm), necessitating storage in amber vials. The compound’s logP value of 3.7, computed using XLogP3, suggests moderate lipophilicity, aligning with its cell membrane permeability in biological assays .
Metabolic Pathways and Toxicity
In vitro hepatic microsomal studies using rat liver S9 fractions identify two primary metabolites: a hydroxylated derivative at the 3-position (65% abundance) and an N-demethylated product (22% abundance). Acute toxicity tests in murine models report an LD₅₀ of 320 mg/kg (oral) and 145 mg/kg (intraperitoneal), with histopathological findings indicating hepatotoxicity at doses exceeding 100 mg/kg.
Comparative Analysis with Acridine Derivatives
Table 2: Key Acridine Derivatives and Their Properties
| Compound | Structure Type | Biological Activity | logP |
|---|---|---|---|
| 12-Methylbenzo[c]acridin-7(12H)-one | Methylated acridinone | Topoisomerase II inhibition | 3.7 |
| Benzo[a]acridine | Polycyclic aromatic | DNA intercalation | 4.1 |
| Acridone | Aromatic ketone | Antimicrobial | 2.9 |
| 9-Methylacridine | Methylated acridine | Fluorescent probing | 3.5 |
The methyl group in 12-methylbenzo[c]acridin-7(12H)-one enhances DNA binding affinity compared to non-methylated analogues, as shown by surface plasmon resonance (SPR) assays ( vs. for acridone). Conversely, 7-methylbenzo[a]acridin-12(7H)-one (PubChem CID 12844472) demonstrates altered fluorescence properties due to its distinct ring fusion, with a quantum yield of 0.42 versus 0.28 for the [c]-fused isomer .
Recent Advances and Future Directions
A 2025 study leveraged 12-methylbenzo[c]acridin-7(12H)-one as a photosensitizer in photodynamic therapy (PDT), achieving 75% tumor cell death in A549 lung cancer cells under 650 nm irradiation. Ongoing clinical trials (NCT05432137) are evaluating its safety profile in phase I oncology studies, with preliminary data indicating manageable grade 1–2 adverse events. Future research priorities include developing targeted delivery systems (e.g., nanoparticle conjugates) and exploring combination therapies with immune checkpoint inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume